1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl 2-chlorobenzoate
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Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl 2-chlorobenzoate is a complex organic compound that features a pyrimidine ring, a pyrazole ring, and a chlorobenzoate moiety
Preparation Methods
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl 2-chlorobenzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones.
Coupling of the pyrimidine and pyrazole rings: This step involves the formation of a bond between the pyrimidine and pyrazole rings, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the chlorobenzoate moiety: This can be done by esterification or amidation reactions, where the chlorobenzoic acid is reacted with the intermediate compound formed in the previous step.
Chemical Reactions Analysis
1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols or amines.
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl 2-chlorobenzoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anti-cancer, or anti-microbial activities.
Agrochemicals: It can be used as a precursor for the synthesis of herbicides, fungicides, or insecticides.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl 2-chlorobenzoate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl 2-chlorobenzoate can be compared with other similar compounds such as:
N1-(4,6-dimethylpyrimidin-2-yl)benzene-1,4-diamine:
5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl acetic acid: This compound features a tetrazole ring and has shown antiviral activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19ClN4O2 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
[2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methylpyrazol-3-yl] 2-chlorobenzoate |
InChI |
InChI=1S/C19H19ClN4O2/c1-5-14-13(4)23-24(19-21-11(2)10-12(3)22-19)17(14)26-18(25)15-8-6-7-9-16(15)20/h6-10H,5H2,1-4H3 |
InChI Key |
YFHVOMQQPKSXCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C)C2=NC(=CC(=N2)C)C)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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